Butenoyl PAF

Übersicht

Beschreibung

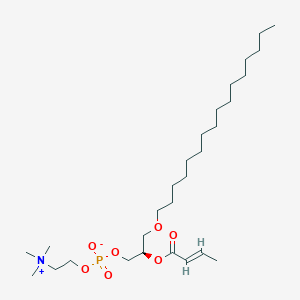

Butenoyl PAF, also known as 1-O-hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine, is a phospholipid mediator of inflammation. It is a platelet-activating factor receptor agonist, which means it can activate specific cell surface receptors involved in inflammatory responses. This compound is a product of the oxidative decomposition of 2-arachidonoyl phospholipids and is found in oxidized low-density lipoproteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Butenoyl PAF can be synthesized through the oxidative decomposition of 2-arachidonoyl phospholipids. The process involves the oxygenation of the C-5 of the 5,6 double bond followed by cleavage of the hydroperoxide, resulting in a compound with a 4-carbon residue esterified in the sn-2 position .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity lipid standards and controlled oxidation processes to ensure the formation of the desired product. The compound is often stored in ethanol solutions and requires careful handling to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions: Butenoyl PAF undergoes various chemical reactions, including:

Oxidation: The compound is formed through the oxidative decomposition of 2-arachidonoyl phospholipids.

Substitution: It can participate in substitution reactions where the butenoyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen or other oxidizing agents are used in the initial formation of this compound.

Solvents: Ethanol, dimethyl sulfoxide, and dimethyl formamide are commonly used solvents for handling and storing the compound

Major Products: The primary product of the oxidation reaction is this compound itself, which is a bioactive molecule with significant physiological relevance .

Wissenschaftliche Forschungsanwendungen

Butenoyl PAF exhibits notable biological activity primarily by binding to the PAF receptor, a G protein-coupled receptor found on platelets and immune cells. This interaction triggers various cellular responses, including:

- Platelet Activation : It promotes platelet aggregation, which is essential for blood clotting.

- Inflammatory Response : It modulates inflammatory signaling pathways, influencing conditions such as atherosclerosis and thrombosis.

- Leukocyte Adhesion : It enhances the adhesion of immune cells like monocytes, which are crucial for immune response.

Research indicates that this compound may play a role in the pathophysiology of cardiovascular diseases by contributing to inflammation and thrombosis .

Cardiovascular Research

This compound is studied for its role in cardiovascular diseases, particularly its impact on platelet function and inflammatory processes. Its ability to mimic the effects of native PAF allows researchers to explore its potential contributions to conditions like atherosclerosis and stroke .

Immunology

In immunological studies, this compound has been shown to influence cytokine production and systemic immunosuppression following UVB exposure. This highlights its potential role in skin responses to environmental stressors .

Drug Development

Due to its unique properties, this compound is being investigated as a lead compound for developing new therapeutic agents targeting inflammatory diseases. Its structural modifications provide insights into designing more effective PAF analogs with specific biological activities .

Comparative Analysis with Other PAF Analogues

The following table summarizes the structural characteristics and unique features of this compound compared to other known platelet-activating factors:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Platelet-Aggregating Factor | Contains an acetyl group | Primary mediator for platelet aggregation |

| Lyso Platelet-Aggregating Factor | Deacetylated form | Less potent than full-length analogs |

| 2-Arachidonoyl Phosphatidylcholine | Contains arachidonic acid | Precursor for many PAF analogs |

| Butenoyl Platelet-Aggregating Factor | Similar structure with different acyl chain | Less studied; potential differences in activity |

The table illustrates that while this compound shares similarities with other compounds, its unique structural modifications may confer distinct biological activities, warranting further investigation into its therapeutic potential .

Case Study 1: Role in Inflammation

A study demonstrated that exposure to UVB radiation increases the generation of this compound in skin cells, suggesting its involvement in mediating inflammatory responses. Researchers observed that blocking the PAF receptor significantly reduced the inflammatory cytokine production induced by UVB exposure .

Case Study 2: Cardiovascular Implications

Research focusing on oxidized low-density lipoproteins (LDL) found that this compound is present in significantly higher concentrations than native PAF. This suggests that this compound could be a critical factor in lipid oxidation processes related to cardiovascular disease development .

Wirkmechanismus

Butenoyl PAF exerts its effects by binding to the platelet-activating factor receptor, a G protein-coupled receptor on the surface of various cell types. This binding activates intracellular signaling pathways that lead to the production of inflammatory cytokines and other mediators . The compound also stimulates the production of active oxygen species by human monocyte-derived macrophages .

Vergleich Mit ähnlichen Verbindungen

Butanoyl PAF: Another product of the oxidative decomposition of 2-arachidonoyl phospholipids, but with a butanoyl group instead of a butenoyl group.

Platelet-Activating Factor (PAF): A more potent agonist of the platelet-activating factor receptor, but less abundant in oxidized low-density lipoproteins.

Uniqueness: Butenoyl PAF is unique in that it is 100-fold more abundant in oxidized low-density lipoproteins than the platelet-activating factor, despite being 10-fold less potent as a receptor agonist . This makes it a physiologically relevant bioactive molecule in the context of lipid oxidation and inflammation .

Biologische Aktivität

Butenoyl PAF (Platelet-Activating Factor) is a phospholipid mediator that plays a crucial role in various biological processes, particularly in inflammation and thrombosis. This article explores the biological activity of this compound, including its mechanisms, effects on cellular pathways, and relevant case studies.

Overview of this compound

This compound is a derivative of PAF characterized by a butenoyl group at the sn-2 position instead of the acetyl group found in classic PAF. This structural modification influences its biological activity and receptor interactions. The compound is recognized for its potent pro-inflammatory properties and involvement in various pathophysiological conditions.

Receptor Interaction

This compound exerts its effects primarily through the activation of the PAF receptor (PAF-R), a G-protein-coupled receptor. This interaction triggers several intracellular signaling cascades, including:

- Calcium Mobilization : Activation of the PAF-R leads to an increase in intracellular calcium levels, which is crucial for various cellular responses, including platelet aggregation and smooth muscle contraction.

- Inflammatory Cytokine Release : this compound stimulates the release of pro-inflammatory cytokines such as IL-1β and IL-18 from immune cells, particularly macrophages .

Inflammasome Activation

Recent studies have highlighted this compound's role in activating the NLRP3 inflammasome, a critical component of the innate immune response. This activation leads to:

- Caspase-1 Activation : this compound promotes the autocleavage of procaspase-1, resulting in the secretion of active IL-1β .

- Gasdermin-D Cleavage : The inflammasome activation pathway also involves gasdermin-D cleavage, contributing to pyroptotic cell death and further amplifying inflammation .

Biological Effects

The biological effects of this compound are diverse and include:

- Platelet Aggregation : As indicated by its name, this compound enhances platelet aggregation, which is vital in thrombus formation during vascular injury.

- Vascular Permeability : It increases vascular permeability, facilitating the migration of immune cells to sites of inflammation.

- Smooth Muscle Contraction : The compound induces contraction in smooth muscle cells, influencing vascular tone and blood pressure regulation.

Data Table: Biological Activities of this compound

Case Study 1: Inflammatory Response Modulation

A study investigated the effects of this compound on macrophages derived from bone marrow. It was found that treatment with this compound significantly increased IL-1β secretion in response to LPS priming. This indicates its role as a secondary signal in inflammasome activation, highlighting its potential as a therapeutic target for inflammatory diseases .

Case Study 2: Thrombotic Conditions

Research has shown that elevated levels of this compound correlate with increased thrombotic events in patients with cardiovascular diseases. The study measured platelet aggregation in response to varying concentrations of this compound, demonstrating a dose-dependent relationship that underscores its significance in thrombus formation .

Research Findings

Recent findings have elucidated the molecular mechanisms through which this compound exerts its effects. For instance:

- Oxidative Stress Influence : The bioactivity of this compound is influenced by oxidative conditions. Studies indicate that oxidized low-density lipoproteins (LDL) can enhance the formation of PAF-like bioactivity, suggesting a link between oxidative stress and inflammatory responses mediated by this compound .

- Comparative Bioactivity : Research comparing this compound with other analogs (like propionyl-PAF) revealed that while all exhibit pro-inflammatory activity, their potency varies significantly based on structural differences. These findings are critical for understanding how modifications can alter therapeutic applications .

Eigenschaften

IUPAC Name |

[(2R)-2-[(E)-but-2-enoyl]oxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h7,21,27H,6,8-20,22-26H2,1-5H3/b21-7+/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZBVCCSIMMDOV-UUUXUCBLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334868 | |

| Record name | 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474944-25-7 | |

| Record name | 1-O-Hexadecyl-2-O-(2E-butenoyl)-sn-glyceryl-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of butenoyl platelet-activating factor (PAF) in the context of oxidized low-density lipoprotein (oxLDL) and inflammation?

A1: Butenoyl PAF, a specific type of PAF, is found in oxLDL and acts as a potent inflammatory mediator. [, ] Research indicates that it contributes to the formation of lipid bodies in leukocytes, which are associated with inflammation. [] Specifically, this compound, along with other PAF-like phospholipids generated during LDL oxidation, activates the PAF receptor, ultimately leading to the formation of these lipid bodies. [] This process also involves the 5-lipoxygenase pathway, highlighting the complex interplay of signaling pathways in oxLDL-induced inflammation. []

Q2: How does the presence of this compound in Schistosoma japonicum differ between those found in immunocompetent and immunodeficient mice, and what does this suggest about its role in parasite development?

A2: Interestingly, metabolomic analysis revealed significantly lower levels of this compound in both male and female Schistosoma japonicum worms collected from SCID mice (lacking mature T and B cells) compared to those from immunocompetent BALB/c mice. [] This decrease in this compound was particularly pronounced in female worms. [] This finding suggests a potential link between this compound and the impaired growth and development observed in schistosomes residing within immunodeficient hosts. [] Further research is needed to elucidate the precise mechanisms by which this compound influences parasite development within the context of the host immune system.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.